Chemical properties of N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine
Chemical properties of N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine
An In-Depth Technical Guide to the Chemical Properties of N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine
Introduction
N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine is a trifunctional molecule of significant interest in synthetic and medicinal chemistry. Integrating a reactive epoxide (oxirane) ring, a nucleophilic tertiary amine, and a sterically influential N-benzyl group, this compound serves as a versatile building block for the synthesis of complex molecular architectures. The inherent strain of the three-membered epoxide ring makes it a potent electrophile, susceptible to ring-opening reactions by a wide array of nucleophiles. This reactivity, coupled with the directing and catalytic potential of the adjacent tertiary amine, allows for the regioselective and stereoselective construction of valuable scaffolds, particularly β-amino alcohols, which are prevalent in numerous biologically active compounds.
This guide provides a comprehensive analysis of the chemical properties, reactivity, synthesis, and analytical characterization of N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine, tailored for researchers, scientists, and professionals in drug development.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for any chemical entity. The structural and key identifiers for N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine are summarized below.
| Identifier | Value | Source |
| IUPAC Name | N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine | |
| Molecular Formula | C₁₁H₁₅NO | |
| SMILES | CN(CC1CO1)CC2=CC=CC=C2 | |
| InChI Key | CXGKOQYNBRYUFC-UHFFFAOYSA-N |
The physicochemical properties of a compound govern its behavior in various chemical and biological systems, influencing solubility, reactivity, and pharmacokinetic profiles.
| Property | Predicted Value | Source |
| Molecular Weight | 177.24 g/mol | |
| Monoisotopic Mass | 177.11537 Da | |
| XlogP | 1.5 |
Core Reactivity: The Epoxide Ring-Opening Mechanism
The dominant chemical feature of N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine is the highly strained oxirane ring. This strain (approximately 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions.[1] The reaction mechanism and resulting regiochemistry are critically dependent on the reaction conditions, specifically the pH.[2][3]
Mechanism Under Basic or Neutral Conditions (SN2 Pathway)
Under basic or neutral conditions, a nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to the absence of acid to protonate the epoxide oxygen, the oxygen acts as a poor leaving group (as an alkoxide). Consequently, the reaction proceeds via a classic SN2 mechanism, where the nucleophile's approach and the C-O bond cleavage are concerted.
Causality of Regioselectivity: In an SN2 reaction, steric hindrance is the controlling factor. The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide.[2][3][4] For N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine, the attack occurs at the terminal methylene carbon (C3) of the oxirane ring.
Mechanism Under Acidic Conditions (SN1/SN2 Hybrid Pathway)
In an acidic environment, the epoxide oxygen is first protonated, converting it into a good leaving group (a hydroxyl group). This activation weakens the C-O bonds. The subsequent nucleophilic attack exhibits characteristics of both SN1 and SN2 mechanisms.[3] The C-O bond to the more substituted carbon begins to break, developing a partial positive charge (δ+) on that carbon.
Causality of Regioselectivity: The reaction is governed by electronic effects. The nucleophile preferentially attacks the carbon atom that can better stabilize the developing positive charge.[3][4] In this case, the attack occurs at the more substituted methine carbon (C2) of the oxirane ring. This pathway leads to the formation of a different constitutional isomer compared to the basic pathway.
Caption: Regioselective control of epoxide ring-opening based on reaction conditions.
The ability to control the site of nucleophilic attack by simply tuning the pH makes this compound a powerful tool for generating molecular diversity from a single precursor.[5][6]
Synthesis and Purification
The synthesis of N-substituted oxiranes like the title compound is typically achieved through the nucleophilic substitution of an epihalohydrin with a corresponding amine.
General Synthetic Protocol
A common and efficient route involves the reaction of N-methylbenzylamine with epichlorohydrin under basic conditions. The base serves to deprotonate the secondary amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Methodology
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Step 1: Reaction Setup: To a stirred solution of N-methylbenzylamine (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent (e.g., acetonitrile) at 0 °C, add epichlorohydrin (1.1 eq) dropwise.
-
Step 2: Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: Workup: Upon completion, filter the reaction mixture to remove the solid base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Step 4: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Justification of Choices: Acetonitrile is chosen as a solvent because it is polar enough to dissolve the reactants but does not interfere with the reaction. The use of a base like K₂CO₃ is crucial for the in-situ formation of the more nucleophilic amine anion and for the final ring-closing step.[7]
Spectroscopic Analysis
Structural elucidation and purity assessment rely heavily on spectroscopic techniques, primarily NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While an experimental spectrum for this specific molecule is not publicly available, a predicted spectrum can be derived from its structural components and data from analogous compounds.[8]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Key Features |
| Aromatic (C₆H₅) | ~ 7.20 - 7.40 | Multiplet | 5 protons from the benzyl ring. |
| Benzyl CH₂ | ~ 3.50 - 3.60 | Singlet | A sharp singlet integrating to 2 protons. |
| Epoxide CH | ~ 2.90 - 3.10 | Multiplet | The methine proton on the epoxide ring. |
| Epoxide CH₂ (diastereotopic) | ~ 2.70 - 2.80 & ~ 2.50 - 2.60 | Doublet of Doublets (each) | Two distinct signals for the two methylene protons on the epoxide. |
| N-CH₂ (adjacent to epoxide) | ~ 2.40 - 2.60 | Multiplet | Methylene protons connecting the nitrogen to the epoxide. |
| N-CH₃ | ~ 2.20 - 2.30 | Singlet | A sharp singlet integrating to 3 protons for the methyl group. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic (ipso-C) | ~ 138 - 140 |
| Aromatic (ortho, meta, para-C) | ~ 127 - 130 |
| Benzyl CH₂ | ~ 61 - 63 |
| N-CH₂ (adjacent to epoxide) | ~ 58 - 60 |
| Epoxide CH | ~ 51 - 53 |
| Epoxide CH₂ | ~ 45 - 47 |
| N-CH₃ | ~ 42 - 44 |
Infrared (IR) Spectroscopy
Key diagnostic peaks in the IR spectrum would include:
-
~3030 cm⁻¹: Aromatic C-H stretch.
-
~2950-2800 cm⁻¹: Aliphatic C-H stretch.
-
~1250 cm⁻¹: Asymmetric C-O-C stretch (characteristic of the epoxide ring).
-
~840 cm⁻¹: Symmetric C-O-C stretch (ring breathing).
-
~1150 cm⁻¹: C-N stretch.
Applications in Research and Drug Development
The primary utility of N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine lies in its role as a precursor for libraries of β-amino alcohols. The controlled ring-opening with various nucleophiles (amines, thiols, alcohols, etc.) allows for the rapid generation of diverse structures.[5][6] These products can be screened for biological activity, as the β-amino alcohol motif is a key pharmacophore in many pharmaceuticals, including beta-blockers and certain antivirals.
Safety and Handling
-
Toxicity: Tertiary amines and epoxides should be handled with care. N-Methylbenzylamine, a related precursor, is considered harmful.[9]
-
Reactivity: As a strained-ring compound, it is highly reactive and should be stored in a cool, dark place under an inert atmosphere to prevent polymerization or degradation.[9]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine is a molecule defined by the reactivity of its epoxide ring. The predictable and controllable nature of its ring-opening reactions, governed by the choice of acidic or basic conditions, makes it an invaluable tool for synthetic chemists. Its ability to serve as a scaffold for generating diverse β-amino alcohols underscores its potential in the field of drug discovery and development. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full synthetic potential.
References
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Title: 18.6: Reactions of Epoxides - Ring-opening.[4] Source: Chemistry LibreTexts URL: [Link]
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Title: Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.[6] Source: Journal of Synthetic Chemistry URL: [Link]
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Title: Benzyl(methyl)[(oxiran-2-yl)methyl]amine (C11H15NO).[12] Source: PubChemLite URL: [Link]
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